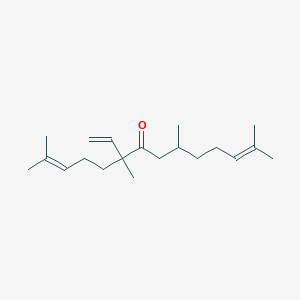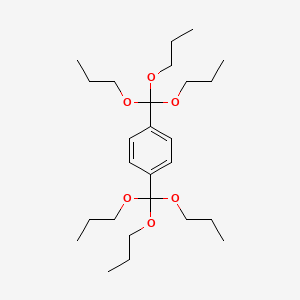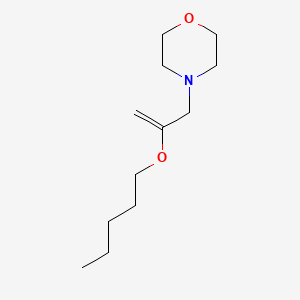
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are known for their diverse biological activities and have been widely applied in pharmaceutical and agricultural fields . The structure of this compound includes a pyrazolidine ring with two methylphenyl groups and a butyl group attached, which contributes to its unique properties.
Vorbereitungsmethoden
The synthesis of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of silver-mediated cycloaddition reactions has been reported to provide high yields under mild conditions .
Analyse Chemischer Reaktionen
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of pyrazole derivatives, while reduction can yield hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit prostaglandin synthesis . Additionally, it has been used in the development of color formers in color photography .
Wirkmechanismus
The mechanism of action of 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s anti-inflammatory and analgesic effects are primarily attributed to this mechanism .
Vergleich Mit ähnlichen Verbindungen
4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione can be compared with other pyrazolidinedione derivatives such as phenylbutazone and pyrazolone . While phenylbutazone is widely used for its anti-inflammatory properties, this compound offers unique structural features that may enhance its biological activity . Other similar compounds include 1,2-dihydropyrazol-3-one and 3,5-dioxotetrahydropyrazoles, which also exhibit diverse pharmacological activities .
Eigenschaften
CAS-Nummer |
64467-37-4 |
|---|---|
Molekularformel |
C21H24N2O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H24N2O2/c1-4-5-12-17-20(24)22(18-13-8-6-10-15(18)2)23(21(17)25)19-14-9-7-11-16(19)3/h6-11,13-14,17H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
XUISKOLEFZHPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2C)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









stannane](/img/structure/B14485260.png)





![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
